5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide
Overview
Description
5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .
Synthesis Analysis
The synthesis of HMF has been a topic of significant study. It was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . The classical route remains, with 6-carbon sugars (hexoses) such as fructose undergoing acid-catalyzed poly-dehydration .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology, and growth mechanism of HMF derived humins .Chemical Reactions Analysis
The reaction pathway of HMF involves either a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical and Chemical Properties Analysis
HMF has a molar mass of 126.111 g·mol −1. It has a density of 1.29 g/cm 3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .Scientific Research Applications
Chemical Synthesis and Modification
5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide (HMIC) is used in chemical synthesis and modification processes. For example, Pasunooti et al. (2015) described the use of bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp(3))-H bond activation. This process, involving 5-methylisoxazole-3-carboxamide (MICA), enables selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, resulting in various γ-substituted non-natural amino acids (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).
Organic Chemistry and Compound Synthesis
In organic chemistry, HMIC is involved in the synthesis of complex organic compounds. Martins et al. (2002) reported the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid, demonstrating its utility in creating diverse organic molecules (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).
Biochemical Pharmacology
HMIC plays a significant role in the field of biochemical pharmacology. For instance, Vincent et al. (1984) explored the pharmacokinetics of DTIC, a chemotherapeutic agent, and its metabolism to produce HMIC. This research highlights the importance of understanding drug metabolism in different species for effective cancer treatment (Vincent, Rutty, & Abel, 1984).
Mechanism of Action
Safety and Hazards
Future Directions
HMF has aroused considerable interest over the past years as an important biomass-derived platform molecule, yielding various value-added products. The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention . With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .
Properties
IUPAC Name |
5-(hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-6(10)5-2-4(3-9)11-8-5/h2,9H,3H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNULGLALWOMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NOC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454934 | |
Record name | 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210641-15-9 | |
Record name | 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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